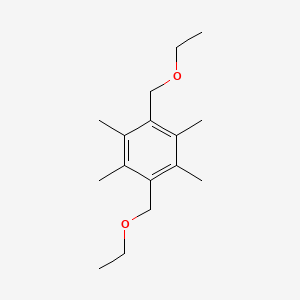![molecular formula C16H31ISi3 B12521974 [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) CAS No. 674772-95-3](/img/structure/B12521974.png)
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) is a chemical compound with the molecular formula C19H29ISi3 It is characterized by the presence of an iodophenyl group attached to a methanetriyl group, which is further bonded to three trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) typically involves the reaction of 4-iodobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodophenyl group can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of radiolabeled compounds for imaging studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of the reactive iodophenyl group. The trimethylsilane groups provide steric protection and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: This compound has a similar structure but contains an ethynyl group instead of a methanetriyl group.
(4-Bromophenylethynyl)trimethylsilane: Similar to the above compound but with a bromine atom instead of iodine.
(4-Methoxyphenyl)trimethylsilane: Contains a methoxy group instead of an iodophenyl group.
Uniqueness
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the iodophenyl group with three trimethylsilane groups provides a balance of reactivity and stability, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
674772-95-3 |
|---|---|
Molekularformel |
C16H31ISi3 |
Molekulargewicht |
434.58 g/mol |
IUPAC-Name |
[(4-iodophenyl)-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H31ISi3/c1-18(2,3)16(19(4,5)6,20(7,8)9)14-10-12-15(17)13-11-14/h10-13H,1-9H3 |
InChI-Schlüssel |
MLDQCLLRLKOZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)I)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


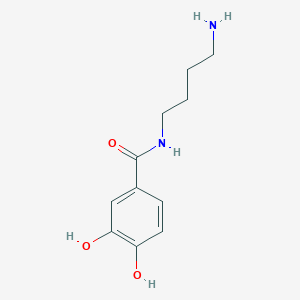
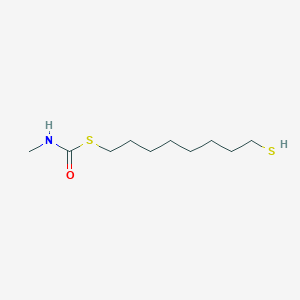
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)

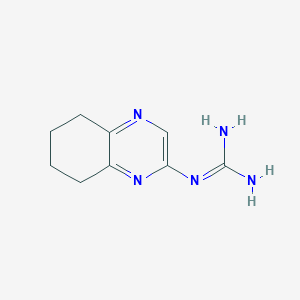
![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
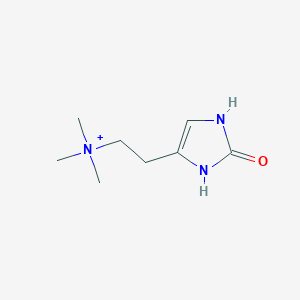
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)


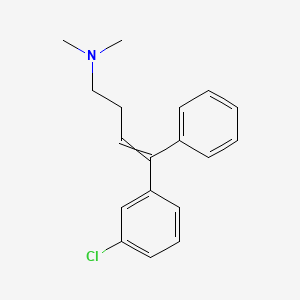
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
